molecular formula C9H16O3 B14303843 Heptanone, 1-(acetyloxy)- CAS No. 112365-69-2

Heptanone, 1-(acetyloxy)-

Cat. No.: B14303843
CAS No.: 112365-69-2
M. Wt: 172.22 g/mol
InChI Key: IUAHNAHRGIIROY-UHFFFAOYSA-N
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Description

1-(Acetyloxy)-2-butanone (CAS 1575-57-1), also referred to as 2-Butanone, 1-(acetyloxy)- or 1-Acetoxy-2-butanone, is an aliphatic ketone ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Key properties include:

  • Topological Polar Surface Area (TPSA): 43.40 Ų (indicative of moderate polarity).
  • LogP values: XlogP = 0.30, AlogP = 0.53 (suggesting mild hydrophobicity).
  • Hydrogen-bonding: 3 acceptors and 0 donors, with 3 rotatable bonds contributing to conformational flexibility . This compound is synthesized via acetylation of 1-hydroxy-2-butanone, forming an ester linkage that enhances stability and reactivity compared to its hydroxyl precursor.

Properties

CAS No.

112365-69-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-oxoheptyl acetate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-9(11)7-12-8(2)10/h3-7H2,1-2H3

InChI Key

IUAHNAHRGIIROY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanone, 1-(acetyloxy)- can be synthesized through several methods:

Industrial Production Methods

Industrial production of Heptanone, 1-(acetyloxy)- typically involves large-scale oxidation processes, where heptanol is oxidized in the presence of catalysts to achieve high yields. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Heptanone, 1-(acetyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Heptanone, 1-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The acetyloxy group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Aromatic Acetophenone Derivatives

Examples from Handbook of Hydroxyacetophenones ():

1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone (CAS 26674-05-5): Molecular formula: C₁₀H₁₀O₄. Molecular weight: 194.19 g/mol. Structure: Aromatic ring with acetyloxy and hydroxyl groups at positions 2 and 6, respectively. Synthesis: Prepared by acylation of 2,6-dihydroxyacetophenone .

1-[3-(Acetyloxy)-2-hydroxyphenyl]ethanone (CAS 144224-87-3): Molecular formula: C₁₀H₁₀O₄. Structure: Acetyloxy and hydroxyl groups at positions 3 and 2 on the aromatic ring.

Comparison Table: Aliphatic vs. Aromatic Acetoxy Ketones

Property 1-(Acetyloxy)-2-Butanone 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone
Molecular Formula C₆H₁₀O₃ C₁₀H₁₀O₄
Molecular Weight 130.14 g/mol 194.19 g/mol
TPSA 43.40 Ų ~64.99 Ų (estimated)*
XlogP 0.30 ~1.5 (estimated)**
H-Bond Acceptors 3 4
H-Bond Donors 0 1 (hydroxyl group)
Rotatable Bonds 3 3

Estimated TPSA for aromatic derivatives includes contributions from hydroxyl and ketone groups.
*
Higher XlogP in aromatic compounds due to hydrophobic benzene rings.

Key Differences:

  • Polarity: The aromatic derivatives exhibit higher TPSA due to additional hydroxyl groups, enhancing solubility in polar solvents.
  • Hydrophobicity: The benzene ring in aromatic compounds increases logP, favoring lipid membrane permeability.
  • Synthesis: Aliphatic derivatives like 1-(Acetyloxy)-2-butanone are synthesized via straightforward acetylation, while aromatic analogs require regioselective acylation of dihydroxyacetophenones .

Steroidal Acetyloxy Compounds

Examples from Pharmacopeial Forum ():

  • 51-[3a-(Acetyloxy)-17b-hydroxy-2b-(morpholin-4-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium : A steroidal compound with acetyloxy and morpholinyl groups.
  • 81-[17b-(Acetyloxy)-3a-hydroxy-2b-(pyrrolidin-1-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium : Features acetyloxy and pyrrolidinyl substituents.

Comparison Points:

  • Complexity: Steroidal derivatives have larger molecular weights (>500 g/mol) and rigid fused-ring systems, contrasting with the linear aliphatic structure of 1-(Acetyloxy)-2-butanone.
  • Functional Groups: Steroidal compounds often include nitrogen-containing groups (e.g., morpholinyl), which influence bioavailability and receptor interactions.

Fluorinated Heptanone Derivatives

Examples from Pharos Project ():

  • [691358-66-4] 1-(9H-Fluoren-2-yl)-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1-heptanone O-[(nonafluorobutyl)sulfonyl]oxime: A heavily fluorinated heptanone with sulfonyloxime groups.

Comparison Points:

  • Fluorination: Fluorine atoms drastically alter physicochemical properties (e.g., increased stability, electronegativity) compared to non-fluorinated 1-(Acetyloxy)-2-butanone.
  • Applications: Fluorinated compounds are often used in materials science or pharmaceuticals, whereas aliphatic acetoxy ketones may serve as intermediates in organic synthesis.

Notes on Discrepancies

The term “Heptanone, 1-(acetyloxy)-” in the query may stem from a nomenclature error. Available evidence pertains to 1-(Acetyloxy)-2-butanone (C₆H₁₀O₃), an aliphatic compound with four carbon atoms in the main chain.

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